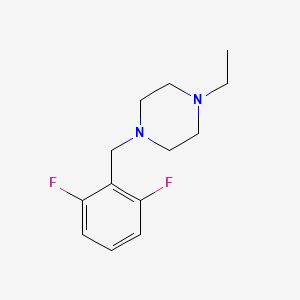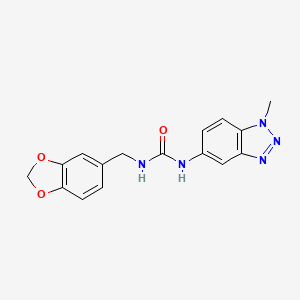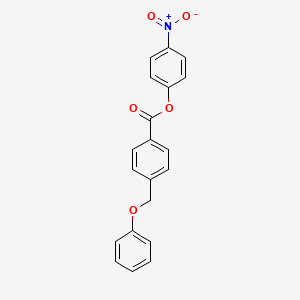
2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate, also known as DPOCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chromenones, which are known for their diverse biological activities.
科学的研究の応用
2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. In addition, 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase, which are involved in various physiological processes.
作用機序
The mechanism of action of 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is not fully understood. However, it has been proposed that 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate may exert its biological effects by modulating the activity of certain enzymes and signaling pathways. For example, 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to inhibit the replication of certain viruses, such as herpes simplex virus.
実験室実験の利点と制限
One advantage of using 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate. One area of interest is the development of 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate. Additionally, further studies are needed to determine the optimal dosing and administration of 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate in different experimental settings.
In conclusion, 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is a synthetic compound with potential applications in scientific research. Its diverse biological activities, low toxicity, and relative ease of synthesis make it an attractive candidate for further investigation. Further research is needed to fully understand the mechanisms underlying its biological effects and to determine its potential as a therapeutic agent.
合成法
The synthesis of 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate involves the reaction of phenoxyacetic acid with 4-hydroxy-2-methyl-2H-chromen-7-one in the presence of acetic anhydride. The resulting product is a yellow crystalline solid with a melting point of 208-210°C.
特性
IUPAC Name |
(2,8-dimethyl-4-oxo-3-phenoxychromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-16(23-13(3)20)10-9-15-17(21)19(12(2)22-18(11)15)24-14-7-5-4-6-8-14/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBTYNJGFQSCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone](/img/structure/B5821855.png)

![1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5821874.png)
![(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone](/img/structure/B5821884.png)


![N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5821913.png)
![methyl 2-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5821918.png)
![2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5821922.png)

![N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5821941.png)
![4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)

